

experimental protocol for Val-Cit linker cleavage assay

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Compound of Interest

Compound Name: MC-Val-Cit-PAB-Ispinesib

Cat. No.: B15604827

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Application Note: Val-Cit Linker Cleavage Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs).[1] Its primary function is to stably connect a potent cytotoxic payload to a monoclonal antibody while in systemic circulation, and then to permit the specific release of this payload within target cancer cells.[1][2] This selective cleavage is predominantly mediated by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1][3]

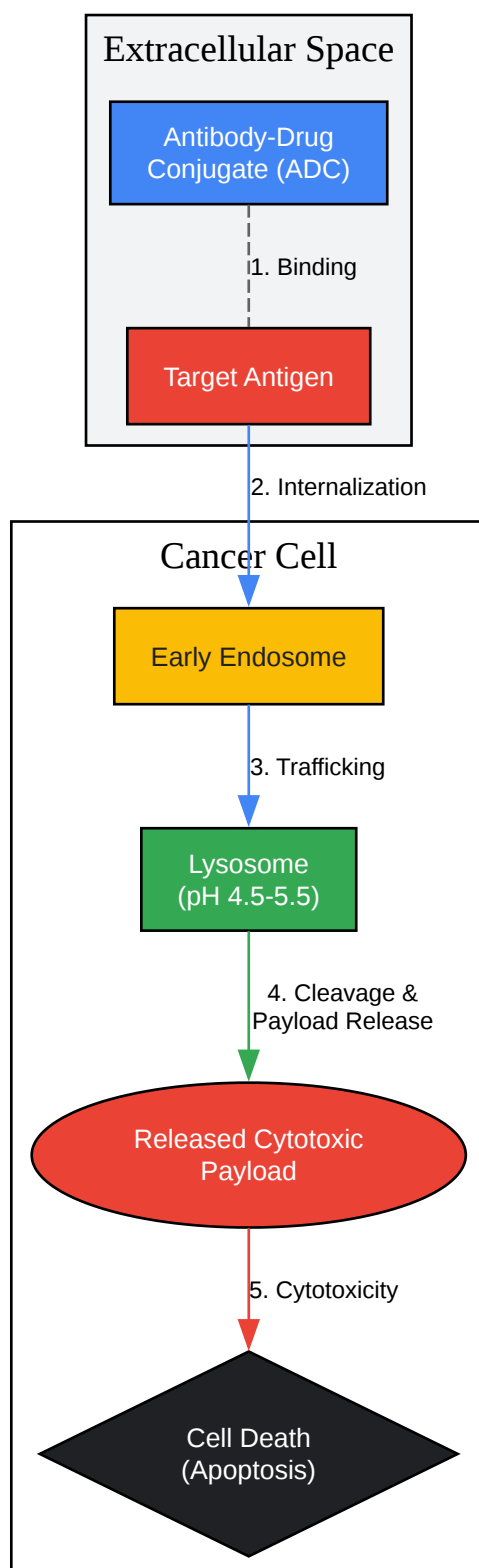
This application note provides a comprehensive overview and detailed protocols for performing in vitro Val-Cit linker cleavage assays. These assays are crucial for characterizing the stability, release kinetics, and enzymatic susceptibility of the linker, which are critical parameters for the efficacy and safety of an ADC.[4]

Mechanism of Action: ADC Internalization and Payload Release

The efficacy of a Val-Cit linker-based ADC relies on a multi-step intracellular process:

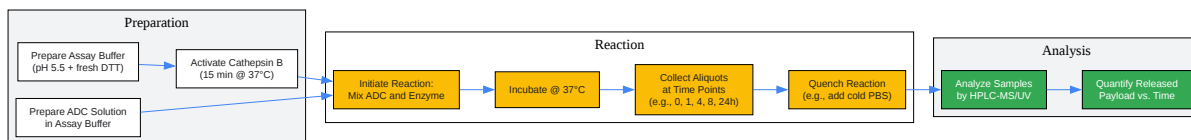
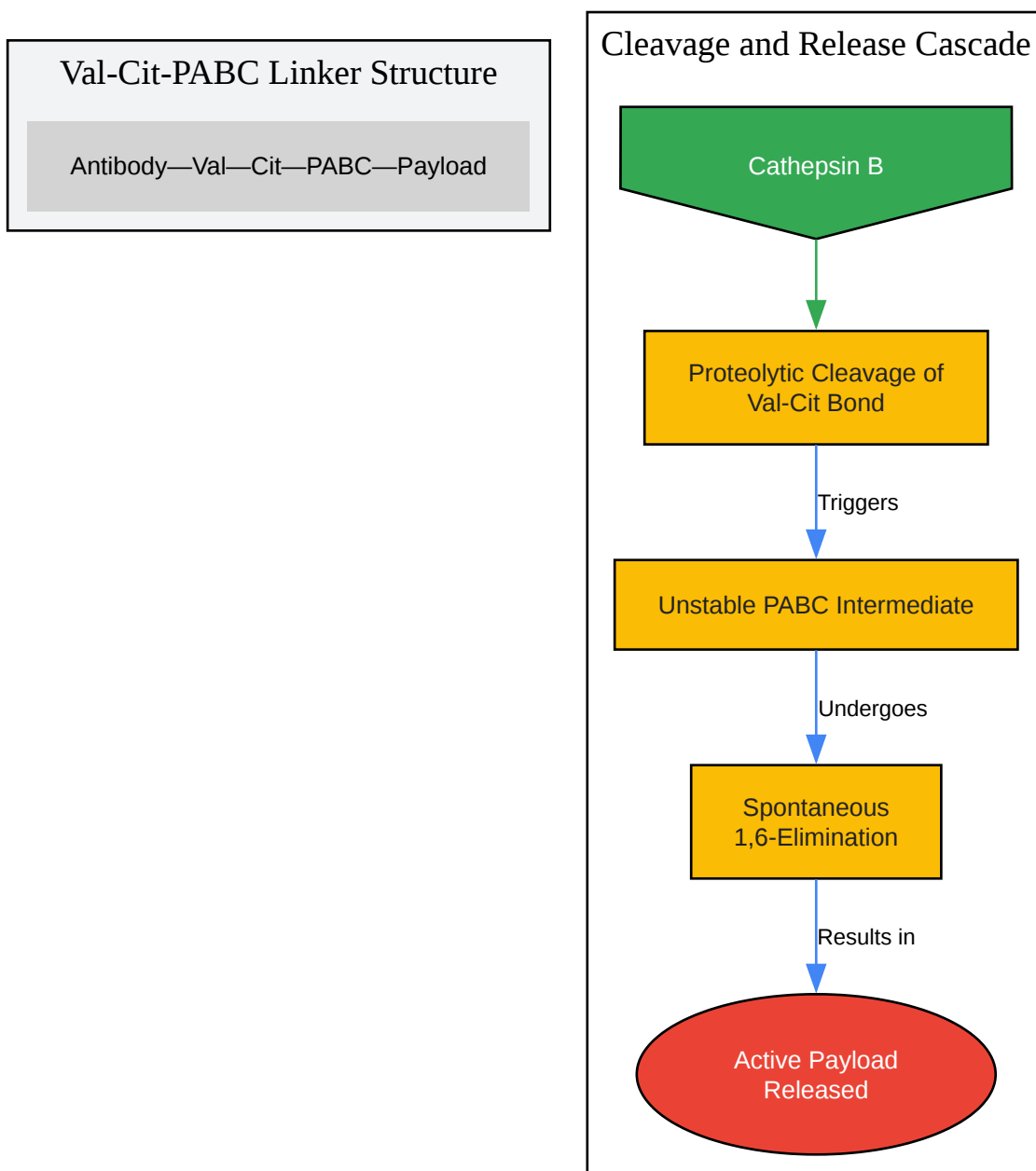
- **Receptor-Mediated Endocytosis:** The ADC first binds to a specific target antigen on the surface of a cancer cell.^{[1][5]} This binding event triggers the internalization of the ADC-antigen complex into an endosome.^[5]
- **Lysosomal Trafficking:** The endosome containing the ADC complex is trafficked to and fuses with a lysosome.^[1] The lysosome is an acidic organelle (pH 4.5-5.5) rich in hydrolytic enzymes.
- **Enzymatic Cleavage:** Within the lysosome, Cathepsin B recognizes and cleaves the amide bond of the Val-Cit dipeptide, specifically at the C-terminus of the citrulline residue.^[4] While Cathepsin B is the principal enzyme, other lysosomal proteases like Cathepsin L, S, and F can also contribute to this cleavage.^{[5][6][7]}
- **Self-Immolative Cascade:** The initial enzymatic cleavage triggers a rapid, self-immolative cascade through a p-aminobenzyl carbamate (PABC) spacer.^{[3][4]} This spontaneous 1,6-elimination reaction results in the release of the unmodified, active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.^[7]

Diagrams of Key Processes



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Caption: ADC internalization and payload release pathway.



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